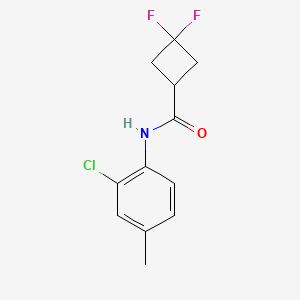![molecular formula C19H26FN5O B12236486 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12236486.png)
6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and fluoro substituents. The piperidine and oxazole moieties are then attached through a series of nucleophilic substitution and coupling reactions. Common reagents include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or tool compound to study biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine
- 6-cyclopropyl-5-fluoro-N-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine
Uniqueness
The uniqueness of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H26FN5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-methyl-N-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H26FN5O/c1-13-9-16(23-26-13)11-25-7-5-14(6-8-25)10-24(2)19-17(20)18(15-3-4-15)21-12-22-19/h9,12,14-15H,3-8,10-11H2,1-2H3 |
InChI Key |
OEBHCZRGPBRBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)CN(C)C3=NC=NC(=C3F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12236420.png)
![[1-(3-Phenoxypropyl)piperidin-3-yl]methanol](/img/structure/B12236421.png)

![2-[(3-Fluorophenoxy)methyl]oxolane](/img/structure/B12236427.png)
![5-Bromo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12236431.png)
![1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12236439.png)
![3-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B12236443.png)
![1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12236444.png)
![5-Chloro-6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B12236445.png)
![1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride](/img/structure/B12236451.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12236465.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B12236469.png)
![3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12236475.png)
